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Compound of Interest

Compound Name: 6-Bromopyridazin-4-amine

CAS No.: 1379294-26-4

Cat. No.: B1379399 Get Quote

A Note on the Target Compound: Initial research for "6-Bromopyridazin-4-amine" (CAS

Number 1379294-26-4) did not yield sufficient public data to construct a comprehensive

technical guide. This suggests the compound is either novel, proprietary, or not extensively

characterized in accessible literature. To provide a valuable and technically rich resource for

researchers, scientists, and drug development professionals, this guide will focus on a closely

related and well-documented analogue: 6-Bromopyridin-3-amine (CAS Number 13534-97-9).

This compound shares key structural motifs—a halogenated diazine ring with an amino group

—and its extensive application in medicinal chemistry serves as an excellent proxy to illustrate

the synthetic utility and strategic value of this class of molecules.

Introduction: The Strategic Importance of the
Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, consistently found in a diverse

array of FDA-approved drugs.[1] Its presence can significantly enhance a molecule's

pharmacological profile, improving biochemical potency, metabolic stability, and cellular

permeability.[1][2] When functionalized with both an amino and a bromo group, as in 6-

bromopyridin-3-amine, the resulting molecule is a powerful bifunctional building block.[3] This

strategic arrangement offers two distinct reactive handles: a nucleophilic amino group and a

bromine atom primed for palladium-catalyzed cross-coupling reactions.[3] This duality allows

for sequential, controlled modifications, making it a cornerstone intermediate in the synthesis of

complex molecular architectures, particularly in the development of targeted therapies like
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kinase inhibitors.[3][4] This guide provides an in-depth look at the properties, synthesis, and

core reactivity of 6-bromopyridin-3-amine, offering field-proven insights for its effective

utilization in drug discovery and development.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is

fundamental for its use in synthesis. The data presented below serves as a baseline for identity

confirmation and quality control.

Physical and Chemical Properties
6-Bromopyridin-3-amine typically presents as a solid, ranging from light yellow to light brown in

crystalline form.[4] Its key properties are summarized in the table below.

Property Value Reference(s)

CAS Number 13534-97-9 [5]

Molecular Formula C₅H₅BrN₂ [5]

Molecular Weight 173.01 g/mol [4][5]

Appearance
Solid, Light yellow needles,

Light brown crystalline powder
[4][6]

Melting Point 74-76 °C [4][6][7][8]

Boiling Point 180 °C [4][6]

Density 1.71 - 1.835 g/cm³ [4][6]

IUPAC Name 6-bromopyridin-3-amine [5]

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for verifying the structure and purity of 6-

bromopyridin-3-amine before its use in subsequent reactions.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the

substitution pattern on the pyridine ring. The predicted chemical shifts and couplings are
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distinct for each proton.[4] In CDCl₃, one would expect to see a doublet for the proton at the

2-position, a doublet of doublets for the proton at the 4-position, and another doublet for the

proton at the 5-position, alongside a broad singlet for the amine protons.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the number and

electronic environment of the carbon atoms in the molecule.[4]

Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum shows

characteristic N-H stretching bands (typically two) between 3450-3300 cm⁻¹, a strong N-H

bending vibration around 1620-1580 cm⁻¹, and a C-N stretching band between 1350-1250

cm⁻¹.[4]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular

weight.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass

spectrum will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity,

confirming the presence of a single bromine atom.[5]

Spectroscopic Data
Predicted Values and
Interpretation

Reference

¹H NMR (400 MHz, CDCl₃)

δ ~8.10 (d, J≈2.8 Hz, 1H, H-2),

~7.25 (d, J≈8.4 Hz, 1H, H-5),

~7.08 (dd, J≈8.4, 2.8 Hz, 1H,

H-4), ~3.75 (br s, 2H, -NH₂)

[4]

¹³C NMR (100 MHz, CDCl₃)
δ ~142.2, ~140.0, ~139.5,

~133.9, ~127.5, ~124.0
[4]

IR (KBr, cm⁻¹)

ν 3440, 3320 (N-H stretch),

1610 (N-H bend), 1580, 1480

(C=C/C=N stretch), 820 (C-H

bend)

[4]

Mass Spectrum (GC-MS) m/z 173/175 (M⁺), 94, 67 [4][5]

Synthesis and Purification
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A reliable and scalable synthesis is crucial for the consistent supply of high-quality starting

materials. 6-Bromopyridin-3-amine can be efficiently synthesized via the direct bromination of

3-aminopyridine.[8]

Causality Behind the Method:
The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. It is an

electrophilic bromine source that is easier and safer to handle than elemental bromine. The

reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the

dissolution of the starting materials and the reaction's progress.[8] The regioselectivity, favoring

bromination at the 6-position, is directed by the activating effect of the amino group.

Experimental Protocol: Synthesis of 6-Bromopyridin-3-
amine

Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-

bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon).

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to neutralize any unreacted NBS. Extract the product with an organic solvent such

as ethyl acetate or dichloromethane (DCM) (3x).

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate

(NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Final Product: The crude product can be further purified by column chromatography on silica

gel to yield 6-bromopyridin-3-amine as a solid.

Core Reactivity and Applications in Medicinal
Chemistry
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The synthetic power of 6-bromopyridin-3-amine lies in its two orthogonal reactive sites. The

amino group can act as a nucleophile or a directing group, while the C-Br bond is a prime

substrate for palladium-catalyzed cross-coupling reactions.[3] This allows for a modular and

convergent approach to building complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for the

formation of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many

kinase inhibitors.[3][9]

Mechanistic Insight: The reaction is catalyzed by a palladium(0) species. The catalytic cycle

involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromopyridin-3-

amine.

Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to

the palladium center. This step requires a base to activate the boronic acid.[10]

Reductive Elimination: The two organic fragments on the palladium center couple, forming

the new C-C bond and regenerating the Pd(0) catalyst.[10]

Catalytic Cycle

Pd(0)L₂

Oxidative
Addition Ar-Pd(II)L₂-Br Transmetalation Ar-Pd(II)L₂-R

Reductive
Elimination

Ar-R
(Coupled Product)

6-Bromopyridin-3-amine
(Ar-Br)

R-B(OH)₂ + Base

Catalytic Cycle

Pd(0)L₂

Oxidative
Addition Ar-Pd(II)L₂-Br Amine

Coordination [Ar-Pd(II)L₂(HNR¹R²)]⁺

Reductive
Elimination- H⁺

Ar-NR¹R²
(Coupled Product)

6-Bromopyridin-3-amine
(Ar-Br)

R¹R²NH + Base
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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

Reagent Preparation: In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g.,

Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-

nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

Reaction Setup: Seal the tube, evacuate, and backfill with an inert gas. Add 6-bromopyridin-

3-amine (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like

toluene.

Execution & Monitoring: Heat the reaction mixture to 100-110 °C. [3]Monitor the reaction by

LC-MS for the consumption of the starting material and the appearance of the product's

mass peak. Reaction times typically range from 12-24 hours. [3]4. Workup & Validation: After

cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to

remove palladium residues. [3]Wash the filtrate with water and brine, then dry and

concentrate. [3]Confirmation of the product structure is achieved via NMR and mass

spectrometry.

Synthetic Workflow Visualization
The power of 6-bromopyridin-3-amine lies in its ability to serve as a launchpad for diverse

molecular architectures, as illustrated in the workflow below.
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Caption: General synthetic workflow from 6-bromopyridin-3-amine.

Safety and Handling
As with any laboratory chemical, proper handling of 6-bromopyridin-3-amine is essential. It is

classified as an irritant and should be handled with appropriate personal protective equipment

(PPE). [5]
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Hazard Information Precautionary Measures

GHS Hazard Statements

H315: Causes skin irritation. [5] H319:
Causes serious eye irritation. [5] H335:
May cause respiratory irritation. [5]

Personal Protective Equipment

Wear protective gloves, safety glasses with

side-shields, and a lab coat. Use in a well-

ventilated area or a chemical fume hood. [8]

Storage
Keep container tightly closed in a dry, cool, and

well-ventilated place. [11]

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after

handling. [6]|

Conclusion
While the specifically requested 6-Bromopyridazin-4-amine remains an enigmatic target, this

guide on its close structural relative, 6-Bromopyridin-3-amine, demonstrates the profound utility

of halogenated aminodiazines in modern drug discovery. Its dual reactivity, enabling robust and

modular synthetic strategies through cornerstone reactions like Suzuki-Miyaura coupling and

Buchwald-Hartwig amination, solidifies its role as a high-value intermediate. For researchers

and drug development professionals, a deep understanding of the principles and protocols

outlined herein provides a solid foundation for leveraging this and similar scaffolds to construct

the next generation of complex, biologically active molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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